(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features both an oxazole ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The oxazole derivative is then esterified with (2E)-3-(4-nitrophenyl)prop-2-enoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing effects, influencing the reactivity and binding affinity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-bromophenyl)prop-2-enoate
Uniqueness
The presence of the nitrophenyl group in (2-phenyl-1,3-oxazol-5-yl)methyl (2E)-3-(4-nitrophenyl)prop-2-enoate imparts unique electronic properties, making it distinct from its analogs
Eigenschaften
Molekularformel |
C19H14N2O5 |
---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
(2-phenyl-1,3-oxazol-5-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H14N2O5/c22-18(11-8-14-6-9-16(10-7-14)21(23)24)25-13-17-12-20-19(26-17)15-4-2-1-3-5-15/h1-12H,13H2/b11-8+ |
InChI-Schlüssel |
BOOKLFBANVRXKD-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.